![molecular formula C23H22N6 B5512140 3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)
3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
Synthesis Analysis
The synthesis of benzimidazole condensed ring systems, including derivatives like 3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile, typically involves the condensation of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate. This process can yield substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles, which can be further modified through Vilsmeier-Haack formylation or chlorination to introduce various functional groups (Rida et al., 1988).
Molecular Structure Analysis
The molecular and crystal structures of related benzimidazole derivatives have been determined through X-ray diffractometry, revealing planar molecular assemblies characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. These structural features are crucial for understanding the chemical reactivity and potential applications of these compounds (Perin et al., 2011).
Chemical Reactions and Properties
Benzimidazole compounds can undergo various chemical reactions, including formylation, chlorination, and reactions with chromones, to yield novel pyrido[1,2-a]benzimidazoles with diverse properties. These reactions are pivotal in generating compounds with specific functionalities and potential biological activities (Ibrahim, 2013).
Physical Properties Analysis
The physical properties, such as solubility, fluorescence, and molecular assembly, of benzimidazole derivatives are influenced by their molecular structure. For instance, the π–π aromatic stacking observed in solid-state structures significantly affects the material's physical characteristics and its applications in fluorescence and DNA detection (Perin et al., 2011).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as reactivity towards chromones or the ability to form fluorescent compounds, are crucial for their potential use in various fields, including material science and biological applications. These properties are derived from the compound's ability to undergo specific reactions, producing derivatives with desired functionalities (Ibrahim, 2013).
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6/c1-16-7-8-25-21(13-16)27-9-11-28(12-10-27)22-14-17(2)18(15-24)23-26-19-5-3-4-6-20(19)29(22)23/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWYDRISHVMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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